![molecular formula C10H13N3O B12437543 2-cyclopropyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B12437543.png)
2-cyclopropyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-cyclopropyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by a cyclopropyl group attached to a pyrido[2,3-d]pyrimidine core, imparts distinct chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the condensation of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by cyclization to form the pyrido[2,3-d]pyrimidin-4-one core . Another approach includes the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions typically require specific conditions, such as the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-cyclopropyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrido[2,3-d]pyrimidine ring, facilitated by reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
科学研究应用
2-cyclopropyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-cyclopropyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapy.
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another member of the pyrido[2,3-d]pyrimidine family with similar structural features but different functional groups.
Pyrido[2,3-d]pyrimidin-7-one: Differing in the position of the functional groups, leading to distinct chemical properties and biological activities.
Pyrimidino[4,5-d][1,3]oxazine: A related heterocyclic compound with an additional oxygen atom in the ring structure.
Uniqueness
2-cyclopropyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-4-one is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic effects. These effects can influence the compound’s reactivity and interaction with biological targets, distinguishing it from other similar compounds.
属性
分子式 |
C10H13N3O |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
2-cyclopropyl-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C10H13N3O/c14-10-7-2-1-5-11-9(7)12-8(13-10)6-3-4-6/h6H,1-5H2,(H2,11,12,13,14) |
InChI 键 |
HVHFHTMKBOZCIJ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(NC1)N=C(NC2=O)C3CC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




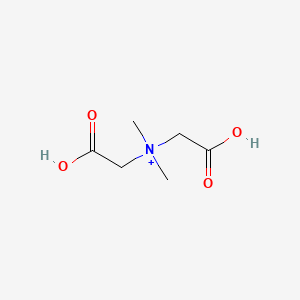
![(1R,4aS,6aS,6bR,13aR)-1-hydroxy-1,2,6a,6b,9,9,11,11,13a-nonamethyl-2H,3H,4H,5H,6H,7H,8H,8aH,9aH,12aH,13H,13bH,14H,15bH-piceno[2,3-d][1,3]dioxole-4a-carboxylic acid](/img/structure/B12437488.png)
![(2S)-2-[(2S)-2-[(2S)-2-[(2S,3R)-2-amino-3-hydroxybutanamido]-6-{[(2R,3R)-3-methyl-3,4-dihydro-2H-pyrrol-2-yl]formamido}hexanamido]-3-phenylpropanamido]propanoic acid](/img/structure/B12437494.png)
![Sale sodico del acido yodesossicolico [Italian]](/img/structure/B12437498.png)
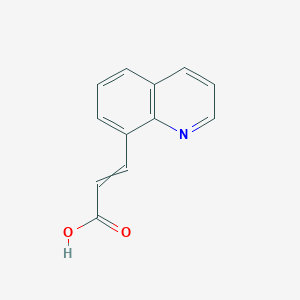
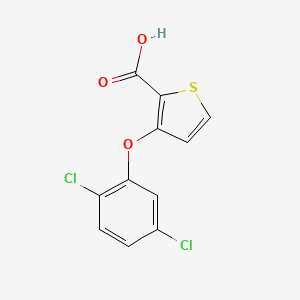

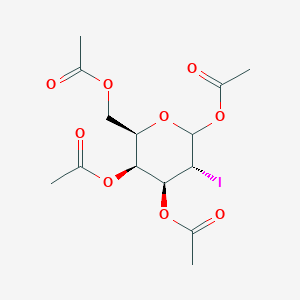
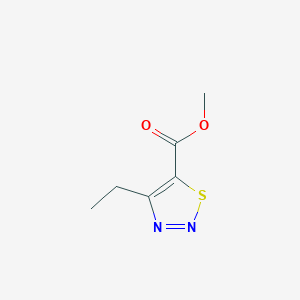
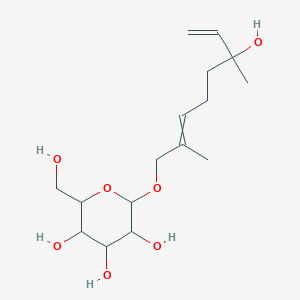
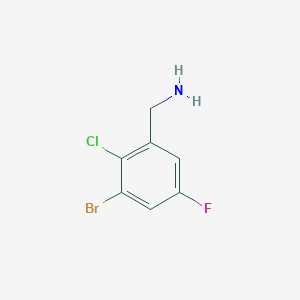
![2-(3H-Imidazo[4,5-b]pyridin-2-yl)aniline](/img/structure/B12437558.png)
